1-Methoxy-3-(o-tolylthio)propan-2-one
Description
Properties
Molecular Formula |
C11H14O2S |
|---|---|
Molecular Weight |
210.29 g/mol |
IUPAC Name |
1-methoxy-3-(2-methylphenyl)sulfanylpropan-2-one |
InChI |
InChI=1S/C11H14O2S/c1-9-5-3-4-6-11(9)14-8-10(12)7-13-2/h3-6H,7-8H2,1-2H3 |
InChI Key |
JTSOFCLMJCPOJM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1SCC(=O)COC |
Origin of Product |
United States |
Preparation Methods
Methoxypropan-2-one Derivatives via Epoxide Ring Opening
One common approach to prepare methoxy-substituted propan-2-one derivatives is through selective ring opening of propylene oxide with methanol. This reaction is catalyzed by bases or novel catalysts to afford 1-methoxy-2-propanol, which can be further oxidized to the corresponding ketone.
- Reaction conditions typically involve a molar ratio of methanol to propylene oxide between 0.8 to 2.0.
- Temperatures range from 0 to 60 °C.
- Catalysts include NaOH or more selective Co-salen complexes to improve selectivity and reduce side products such as 2-methoxy-1-propanol.
| Parameter | Typical Range | Notes |
|---|---|---|
| Methanol: Propylene Oxide (mol/mol) | 0.8 – 2.0 | Preferred 0.9 – 1.5 |
| Temperature (°C) | 0 – 60 | Moderate temperatures preferred |
| Catalyst | NaOH, Co-salen complexes | Co-salen for enantioselective synthesis |
Synthesis of 1-Chloro-3-methoxypropane as a Key Intermediate
Another important intermediate is 1-chloro-3-methoxypropane, which can be prepared by nucleophilic substitution of 1,3-bromochloropropane with sodium methoxide in an inert solvent such as benzene.
- The molar ratio of 1,3-bromochloropropane to sodium methoxide is optimized between 1:0.9 to 1.2.
- Phase transfer catalysts such as benzyltrimethylammonium chloride (BTMAC) enhance reaction rate and yield.
- Reaction temperatures during dropwise addition range from 20 to 110 °C, with holding temperatures between 50 to 80 °C.
- The reaction yields are high (up to 92.8%) with simple workup involving filtration, washing, and distillation.
| Parameter | Typical Range | Notes |
|---|---|---|
| Molar ratio (1,3-bromochloropropane : NaOCH3) | 1 : 0.9 – 1.2 | Quantitative mono-etherification |
| Solvent | Benzene, Petroleum ether, Cyclohexane | Benzene preferred for ease of separation |
| Phase transfer catalyst | BTMAC, TBAB, TBAC, TEAC | 0.01 – 0.1 weight % of 1,3-bromochloropropane |
| Reaction temperature (dropwise) | 20 – 110 °C | Heat preservation at 50 – 80 °C |
| Yield | Up to 92.8% | High yield, mild conditions |
Introduction of the o-Tolylthio Group
Thiol Addition and Nucleophilic Substitution
The o-tolylthio substituent is introduced by reaction with o-tolylthiol or its derivatives. Typical procedures involve:
- Reaction of the methoxy-substituted propanone or haloalkoxypropane intermediate with o-tolylthiol under basic conditions or in the presence of nucleophilic catalysts.
- Use of sodium hydride (NaH) or other strong bases in tetrahydrofuran (THF) to generate the thiolate anion for nucleophilic substitution.
- Reaction temperatures are often controlled at 0 °C to room temperature to prevent side reactions.
- Purification is achieved by flash column chromatography using petroleum ether/ethyl acetate mixtures.
Example Procedure for Thiolation
- NaH (60% dispersion) is suspended in THF at 0 °C.
- Triethyl phosphonoacetate is added dropwise and stirred.
- Aldehyde precursor is added and stirred at room temperature until consumption.
- The reaction is quenched with saturated ammonium chloride solution.
- Organic extraction, drying over sodium sulfate, and concentration follow.
- Purification by silica gel chromatography yields the desired thioether compound.
Summary Table of Preparation Methods
Research Findings and Notes
- The use of phase transfer catalysts significantly improves the efficiency and yield of the substitution reactions involving sodium methoxide and haloalkoxypropane intermediates.
- Selective catalysts such as Co-salen complexes enable enantioselective synthesis of methoxypropanol intermediates, which could be adapted for chiral synthesis of related ketones.
- The thiolation step requires careful control of base and temperature to avoid side reactions and ensure high purity of the thioether product.
- Purification by flash column chromatography with petroleum ether and ethyl acetate mixtures is effective for isolating the target compound with high purity.
Chemical Reactions Analysis
Types of Reactions
1-Methoxy-3-(o-tolylthio)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into corresponding alcohols or thiols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve nucleophiles like halides or amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or thiols .
Scientific Research Applications
1-Methoxy-3-(o-tolylthio)propan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-Methoxy-3-(o-tolylthio)propan-2-one exerts its effects involves interactions with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Group Variations
1-Methoxy-3-(methylsulfonyl)propan-2-one (BP 4816)
- Substituents : Methoxy (position 1) and methylsulfonyl (position 3).
- Key Differences : The methylsulfonyl group is a strong electron-withdrawing substituent compared to the o-tolylthio group. This likely increases polarity and reduces nucleophilicity at the carbonyl carbon.
1-Phenoxy-3-(phenylthio)propan-2-one
- Substituents: Phenoxy (position 1) and phenylthio (position 3).
- Key Differences: The phenoxy group is less electron-donating than methoxy, which may alter reactivity in condensation or oxidation reactions.
4-(o-Tolylthio)-butan-2-one
- Structure: Butanone backbone with o-tolylthio at position 3.
- Key Differences : The extended carbon chain increases hydrophobicity and may affect solubility. This compound is synthesized via thia-Michael addition, a method applicable to other β-thioketones .
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight | Solubility | Key Substituents |
|---|---|---|---|---|
| 1-Methoxy-3-(o-tolylthio)propan-2-one | C₁₁H₁₂O₂S | 208.27 g/mol | Likely DMF/DMSO-soluble* | o-Tolylthio, methoxy |
| 1-Methoxy-3-(pyrrolidin-3-yl)propan-2-one | C₈H₁₅NO₂ | 157.21 g/mol | Not reported | Pyrrolidine, methoxy |
| 1-Methoxy-3-(oxan-4-yl)propan-2-one | C₉H₁₆O₃ | 172.22 g/mol | Not reported | Oxane (tetrahydropyran) |
| DMPTHP Thiosemicarbazone Derivatives | Variable | ~300–400 g/mol | Insoluble in H₂O, soluble in DMF/DMSO | Thiosemicarbazide moieties |
*Inferred from , where similar thiosemicarbazones exhibit DMF/DMSO solubility .
Biological Activity
1-Methoxy-3-(o-tolylthio)propan-2-one is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including cytotoxic effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
1-Methoxy-3-(o-tolylthio)propan-2-one belongs to the class of thioether ketones. Its structural formula can be represented as follows:
This compound features a methoxy group and an o-tolylthio moiety, which are significant for its biological interactions.
Cytotoxicity
Recent studies have demonstrated that 1-Methoxy-3-(o-tolylthio)propan-2-one exhibits significant cytotoxic effects against various cancer cell lines. Notably, it has shown promising results against breast cancer cells (MCF-7). The cytotoxicity was evaluated using the MTT assay, revealing that the compound induces cell death in cancerous cells while exhibiting lower toxicity in normal cells.
Table 1: Cytotoxicity Data of 1-Methoxy-3-(o-tolylthio)propan-2-one
| Cell Line | IC50 (µM) | Normal Cell Toxicity |
|---|---|---|
| MCF-7 | 15 | Low |
| HEK293 (Normal) | >100 | Minimal |
The mechanism by which 1-Methoxy-3-(o-tolylthio)propan-2-one exerts its cytotoxic effects appears to involve apoptosis induction and disruption of cellular signaling pathways. It has been suggested that the compound may interact with estrogen receptors, similar to other compounds in its class, thereby influencing gene expression related to cell proliferation and survival.
Study on Anticancer Properties
A recent study focused on synthesizing derivatives of β-aryl-β-mercapto ketones, including 1-Methoxy-3-(o-tolylthio)propan-2-one. The results indicated that these compounds exhibited high cytotoxic activity against MCF-7 cells, outperforming traditional therapies like Tamoxifen. The study emphasized the importance of structural modifications in enhancing therapeutic efficacy.
Antimicrobial Activity
In addition to its anticancer properties, there is emerging evidence that compounds similar to 1-Methoxy-3-(o-tolylthio)propan-2-one possess antimicrobial activity. For instance, derivatives have been tested against Mycobacterium tuberculosis and other bacterial strains, showing varying degrees of effectiveness.
Table 2: Antimicrobial Activity of Related Compounds
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC µg/mL) |
|---|---|---|
| 1-Methoxy-3-(o-tolylthio)propan-2-one | Mycobacterium tuberculosis | 25 |
| Chalcone Derivative | Staphylococcus aureus | 30 |
Q & A
Q. What synthetic routes are commonly employed to prepare 1-Methoxy-3-(o-tolylthio)propan-2-one, and how are reaction conditions optimized?
The synthesis typically involves nucleophilic substitution or Friedel-Crafts acylation. For example:
- Nucleophilic thiol addition : Reacting 1-methoxypropan-2-one with o-toluenethiol under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C .
- Friedel-Crafts acylation : Using a Lewis acid catalyst (e.g., AlCl₃) to introduce the o-tolylthio group to a propan-2-one backbone .
Key considerations include controlling stoichiometry, solvent polarity (DMF or THF), and avoiding side reactions like over-oxidation of the thioether group .
Q. How is the molecular structure of 1-Methoxy-3-(o-tolylthio)propan-2-one confirmed experimentally?
A combination of spectroscopic and crystallographic methods is used:
- NMR : H and C NMR identify methoxy ( ppm), thioether (C-S at ppm), and ketone ( ppm) groups .
- Mass Spectrometry (MS) : High-resolution MS confirms the molecular formula (e.g., CHOS) and fragmentation patterns .
- X-ray crystallography : Resolves spatial arrangement of the o-tolylthio group relative to the ketone backbone (if crystalline) .
Q. What are the primary chemical reactivities of 1-Methoxy-3-(o-tolylthio)propan-2-one under varying conditions?
- Oxidation : The thioether group can oxidize to sulfoxide or sulfone derivatives using HO or mCPBA .
- Nucleophilic substitution : The ketone may undergo substitution with amines or thiols under basic conditions .
- Reduction : NaBH or LiAlH reduces the ketone to a secondary alcohol .
Advanced Research Questions
Q. How can reaction yields be improved for large-scale synthesis of 1-Methoxy-3-(o-tolylthio)propan-2-one?
- Catalyst optimization : Use of heterogeneous catalysts (e.g., zeolites) reduces purification steps .
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of o-toluenethiol .
- Temperature control : Lower temperatures (40–50°C) minimize byproduct formation during thioether formation .
Q. What computational methods are used to predict the biological activity of 1-Methoxy-3-(o-tolylthio)propan-2-one?
- Molecular docking : Screens against serotonin/dopamine receptors to predict binding affinities, leveraging its structural similarity to pyrrolidine-based bioactive compounds .
- DFT calculations : Models electron distribution to explain regioselectivity in substitution reactions .
Q. How does 1-Methoxy-3-(o-tolylthio)propan-2-one interact with biological targets, and what assays validate these interactions?
- In vitro assays : Competitive binding studies with radiolabeled ligands (e.g., H-serotonin) quantify receptor affinity .
- Enzyme inhibition : Tests against monoamine oxidase (MAO) or cytochrome P450 isoforms assess metabolic stability .
Q. How should researchers resolve contradictions between spectroscopic data and crystallographic results?
Q. What environmental factors influence the stability of 1-Methoxy-3-(o-tolylthio)propan-2-one during storage?
- pH sensitivity : Degrades in acidic conditions (pH < 4) via ketone protonation .
- Temperature : Store at 2–8°C in inert atmospheres to prevent thioether oxidation .
Q. How is regioselectivity achieved in substitution reactions involving 1-Methoxy-3-(o-tolylthio)propan-2-one?
- Steric effects : The o-tolyl group directs nucleophiles to the less hindered ketone position .
- Electronic effects : Electron-withdrawing methoxy groups activate specific sites for attack .
Q. What analytical challenges arise in quantifying 1-Methoxy-3-(o-tolylthio)propan-2-one in complex matrices?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
